![molecular formula C45H70O32S B6355898 mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine; 98% CAS No. 93184-10-2](/img/structure/B6355898.png)
mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine; 98%
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Overview
Description
Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s a versatile building block, which can serve as an intermediate in the synthesis of many chemical compounds .
Synthesis Analysis
p-Toluenesulfonyl chloride has been investigated as a reasonable alternative catalyst for facile benzylation of selected mono- and di-carboxylic amino acids . This suggests that p-Toluenesulfonyl chloride could potentially be used in the synthesis of Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine.
Molecular Structure Analysis
The molecular formula of Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine is C49H76O37S . Its molecular weight is 1289.17 .
Physical And Chemical Properties Analysis
Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine is a solid at 20 degrees Celsius . It has a specific rotation [a]20/D of +125.0 to +131.0 deg (C=4, DMSO) .
Scientific Research Applications
Pharmaceutical and Drug Delivery
Cyclodextrins have been extensively studied for their role in enhancing the solubility and bioavailability of poorly water-soluble drugs. They can form inclusion complexes with drugs, thereby improving their stability and safety profiles. This application is critical in developing efficient drug delivery systems, including liposomes, microspheres, microcapsules, and nanoparticles. The enhanced solubility and bioavailability facilitated by CDs are crucial for the effective formulation of various pharmaceuticals (Challa, Ahuja, Ali, & Khar, 2005), (Rasheed, Ashok, & Sravanthi, 2008).
Food Industry
In the food sector, CDs are utilized for their ability to improve the shelf life and sensory qualities of food products. By forming inclusion complexes with lipophilic nutrients and flavor constituents, CDs help in stabilizing volatile components, enhancing food quality and safety. Their use as food additives is supported by their nontoxic profile upon oral administration, making them suitable for improving the functional properties of food products (Gonzalez Pereira, Carpena, García Oliveira, Mejuto, Prieto, & Simal Gandara, 2021).
Environmental Protection
CDs have been recognized for their potential in environmental protection, particularly in wastewater treatment. Cyclodextrin-based adsorbents have been developed for the removal of pollutants, including heavy metals, dyes, and endocrine-disrupting chemicals from water. Their ability to form inclusion complexes facilitates the efficient adsorption and removal of these contaminants, highlighting the role of CDs in advancing sustainable wastewater treatment solutions (Liu, Zhou, Lu, & Zhou, 2020).
Analytical and Chemical Processes
In analytical chemistry, CDs are utilized for their selective inclusion properties, which enable the separation and analysis of complex mixtures. Their application in chromatography and other separation techniques underscores the versatility of CDs in facilitating analytical processes, enhancing the resolution, and improving the detection of various chemical species (Crini & Morcellet, 2002).
Safety and Hazards
Future Directions
While there’s limited information available on the future directions of Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine, it’s clear that it has potential applications in life science related research . As a biochemical reagent, it could be used in the synthesis of complex compounds where it acts as a useful intermediate or building block .
properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,20,25,30-tetrakis(hydroxymethyl)-10,15-bis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H70O32S/c1-14-4-6-15(7-5-14)78(61,62)77-39-32(60)36-19(11-49)68-45(39)76-35-18(10-48)67-40(29(57)24(35)52)71-33-16(8-46)66-42(28(56)23(33)51)74-37-20(12-63-2)70-44(31(59)26(37)54)75-38-21(13-64-3)69-43(30(58)25(38)53)72-34-17(9-47)65-41(73-36)27(55)22(34)50/h4-7,16-60H,8-13H2,1-3H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVUUIJPFKIHPZ-IZNJPLLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)COC)COC)CO)CO)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)COC)COC)CO)CO)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H70O32S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine |
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